molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7

7-Nitrobenzo[d]thiazol-2-amine

Cat. No. B1308554
CAS RN: 89793-81-7
M. Wt: 195.2 g/mol
InChI Key: JMRCAIHFSHXPPH-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are known for their diverse range of biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss this compound, they provide insights into the reactivity and properties of structurally related compounds, which can be extrapolated to understand the behavior of this compound.

Synthesis Analysis

The synthesis of nitrobenzothiazole derivatives is not explicitly detailed in the provided papers. However, the papers do discuss the reactions of related compounds, which often involve the formation of derivatives through reactions with amines. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) suggests that nitrobenzothiazole derivatives could potentially be synthesized through similar reactions involving the displacement of a leaving group by an amine .

Molecular Structure Analysis

The molecular structure of nitrobenzothiazole derivatives can be complex, and their stability can be influenced by the nature of the substituents on the benzothiazole ring. The paper on stable triazenes derived from 5-nitrobenzo[c]-1,2-thiazole-3-diazonium provides insight into the structural aspects of related compounds. The extraordinary stability of the triazenes formed in this study is attributed to protonation at the heterocyclic nitrogen atom, which could be a factor in the stability of this compound as well .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzothiazole derivatives can be inferred from the reactions described in the papers. The first paper discusses the formation of fluorescent derivatives when amines react with NBD-F, indicating that nitrobenzothiazole compounds can participate in reactions that form new bonds with nitrogen-containing groups . The second paper describes the formation of stable triazenes through azo coupling reactions, which could suggest that this compound might also undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can provide some insights. For instance, the fluorescence properties of the derivatives formed from the reaction with NBD-F suggest that this compound derivatives might also exhibit fluorescence under certain conditions . The stability of the triazenes mentioned in the second paper implies that nitrobenzothiazole derivatives can have significant stability, which could be relevant for the storage and handling of this compound .

Scientific Research Applications

1. Supramolecular Assemblies and Crystal Structure Analysis

Studies on compounds related to 7-Nitrobenzo[d]thiazol-2-amine, like 6-bromobenzo[d]thiazol-2-amine, have enhanced our understanding of non-covalent interactions in crystal structures. These studies involved creating anhydrous and hydrated multicomponent organic acid–base adducts, analyzing them through X-ray diffraction, infrared spectroscopy, and other methods to understand their molecular structures and interactions (Jin et al., 2012).

2. Fluorometric Analysis in Pharmaceuticals

Research has shown the application of similar compounds, such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), for fluorometric determination in pharmaceuticals. This includes studies on spectrophotometry and spectrofluorimetry techniques for the determination of pharmaceutical amines, highlighting the role of these compounds in analytical chemistry (Elbashir et al., 2011).

3. Fluorescent Tagging and Biochemistry Applications

This compound derivatives have been used as fluorescent tagging reagents in biochemistry and as components in the design of fluorescent nanoparticles. An example is the application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in the synthesis of NBD-tagged polyamines, which are useful for staining certain biological samples (Annenkov et al., 2015).

4. Synthesis of Fluorescent Compounds

The synthesis of fluorescent compounds using this compound derivatives has been explored. For instance, the synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F) demonstrates the practical applications of these compounds in creating fluorescent tags for biological research (Jung et al., 2011).

5. Analysis of Biological Compounds

Another application is in the analysis of biological compounds such as amino acids and amines. 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole reacts with these compounds to produce fluorescent derivatives, useful for quantitative determination in various biological extracts (Monforte et al., 1972).

Safety and Hazards

7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRCAIHFSHXPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401957
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89793-81-7
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.60 g (3.0 mmol) of (3-nitrophenyl)thiourea in 25 mL of carbon tetrachloride was added 0.17 mL (3.4 mmol) of bromine in 10 mL of carbon tetrachloride dropwise over 1 h. The mixture was heated to reflux for 18 h, cooled to room temperature and the precipitate that formed was collected by filtration. The precipitate was slurried in glacial acetic acid and the solids were collected by filtration. The solids thus obtained were slurried in water and saturated potassium carbonate was added until the pH was about 9. The free base was collected by filtration to give 0.30 g (51%) of the title compound as a light orange solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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